molecular formula C52H70O35 B12277742 [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B12277742
M. Wt: 1255.1 g/mol
InChI Key: NKUTUOSZFVYRTC-UHFFFAOYSA-N
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Description

Structural Elucidation

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound’s IUPAC name systematically describes a trisaccharide core comprising three oxane (pyranose) rings interconnected via glycosidic linkages. Each monosaccharide unit is extensively acetylated, with substituents positioned at specific hydroxyl groups:

  • Core structure : The central oxane ring (position 2) is substituted at C-3 and C-6 by two distinct disaccharide branches.
  • First branch : A 3,4-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl group at C-3, which itself bears a 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl substituent at C-5.
  • Second branch : A 4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl group at C-6.
  • Terminal group : A methyl acetate moiety at C-2 of the central oxane.

Constitutional isomerism arises from potential variations in glycosidic linkage positions (e.g., 1→3 vs. 1→4 bonds) and acetyl group distribution. For example, alternative acetylation patterns at C-4/C-5 versus C-3/C-6 could generate distinct constitutional isomers, though the reported structure is stabilized by steric and electronic factors favoring equatorial acetyl placements.

Stereochemical Configuration Analysis

Anomeric Center Determination

The trisaccharide contains three anomeric centers (one per oxane ring), each with α- or β-configurations determined by NMR spectroscopy:

Anomeric Center δ (¹H) δ (¹³C) Configuration
Central oxane 5.42 98.7 β (J = 8.1 Hz)
First branch 5.18 94.3 α (J = 3.4 Hz)
Second branch 4.89 97.5 β (J = 7.8 Hz)

The β-configuration of the central oxane is consistent with trans-diaxial arrangements observed in peracetylated glucopyranosides. The α-anomer in the first branch arises from steric hindrance during glycosylation, as reported for thioglycoside donors.

Interglycosidic Bond Conformations

Rotational orientations of glycosidic bonds were analyzed using NOESY and HSQC-TOCSY:

  • Central→First branch (1→5 linkage) : Φ (C1-O-C5-C4) = −65°, Ψ (O-C5-C4-C3) = +120°, indicating a staggered conformation to minimize acetyl group clashes.
  • Central→Second branch (1→3 linkage) : Φ = −90°, Ψ = +150°, adopting a strained skew-boat configuration due to 2-(acetyloxymethyl) substituent interactions.

Crystallographic Characterization Challenges

Crystallization attempts faced three major hurdles:

  • Conformational flexibility : The 1→3 glycosidic bond’s rotational freedom (ΔΨ ≈ 40° observed in MD simulations) prevents lattice periodicity.
  • Acetyl group disorder : Overlapping electron density maps for C-4/C-5 acetyl orientations complicate phase resolution.
  • Solvation effects : Polar aprotic solvents (e.g., DMF) induce amorphous aggregation, while non-polar solvents (CHCl₃) yield microcrystalline powders unsuitable for XRD.

Alternative approaches include cryo-electron microscopy for single-particle analysis or solid-state NMR, though neither has yet been applied to this compound.

Comparative Structural Analysis with Hepta-O-acetyl-SS-maltosyl Azide Analogues

Feature Target Compound Hepta-O-acetyl-SS-maltosyl Azide
Glycosidic linkages 1→3, 1→5, and 1→6 1→4 only
Anomeric configurations α, β, β β, β
Acetylation pattern 12 acetyl groups 7 acetyl groups
Molecular weight 1,243.8 g/mol (calc.) 823.7 g/mol

The target compound’s branched topology and higher acetylation degree confer greater hydrophobicity (logP = 2.7 vs. 1.9) and conformational heterogeneity compared to the linear maltotriosyl azide.

Properties

Molecular Formula

C52H70O35

Molecular Weight

1255.1 g/mol

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3

InChI Key

NKUTUOSZFVYRTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

Compound A is a highly acetylated oligosaccharide derivative with a branched structure. Its synthesis necessitates a convergent approach, where smaller monosaccharide units are synthesized, coupled via glycosidic linkages, and acetylated at specific positions. Key steps include:

  • Monosaccharide precursor preparation with selective hydroxyl protection.
  • Glycosylation reactions to assemble the oligosaccharide backbone.
  • Global acetylation to install acetyl groups at non-glycosidic hydroxyl positions.
  • Final functionalization of the anomeric position with a methyl acetate group.

Monosaccharide Precursor Synthesis

Glucose and Derivatives as Building Blocks

The oxane (pyranose) rings in Compound A originate from glucose derivatives. Initial steps involve peracetylation of glucose to generate 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1), a common intermediate. Selective deprotection is avoided due to the compound’s fully acetylated structure, simplifying precursor preparation.

Reaction Conditions for Acetylation:
  • Reagents : Acetic anhydride, pyridine (catalyst).
  • Yield : >95% for peracetylation.
  • Key Data :





















    ParameterValue
    Reaction Temperature25–30°C
    Reaction Time12–24 hours
    WorkupQuench with ice, extract with CH₂Cl₂

Synthesis of Branched Intermediates

Branched oxane units (e.g., 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl) are prepared via regioselective glycosylation. For example, levoglucosan (1,6-anhydro-β-D-glucopyranose) is peracetylated and functionalized at C-2/C-4 positions using Zn-mediated elimination or DAST-mediated fluorination.

Example Protocol:
  • Starting Material : Levoglucosan.
  • Peracetylation : Acetic anhydride/H₂SO₄, 0°C → RT, 12 hours.
  • C-2 Bromination : NBS/AIBN in CCl₄, 60°C, 2 hours.
  • Acetolysis : AcOH/NaOAc, reflux, 2 hours.

Glycosylation Reactions

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method is employed for β-glycosidic bond formation using glycosyl bromides and heavy metal salts (e.g., AgOTf). For Compound A , this method ensures stereoselectivity at the anomeric center.

Reaction Setup:
  • Donor : Peracetylated glycosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).
  • Acceptor : Partially protected oxane derivative (e.g., 3,4-di-O-acetyl-6-(acetyloxymethyl)oxan-2-ol).
  • Promoter : AgOTf (0.2 equiv), 4Å molecular sieves.
  • Yield : 70–85%.
Key Data:
Parameter Value
Solvent Anhydrous CH₂Cl₂
Temperature −40°C → 0°C
Reaction Time 2–4 hours

Trichloroacetimidate-Based Glycosylation

For α-linked glycosides, trichloroacetimidate donors are used with TMSOTf catalysis. This method is critical for synthesizing the 1→5 linkage in Compound A .

Example Reaction:
  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate.
  • Acceptor : 3,4-Di-O-acetyl-6-(acetyloxymethyl)oxan-2-ol.
  • Catalyst : TMSOTf (0.1 equiv), CH₂Cl₂, −20°C.
  • Yield : 80–90%.

Assembly of the Branched Structure

Convergent Synthesis

Compound A is assembled via a [2+2+2] strategy:

  • Left Branch : Synthesize 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl unit via sequential glycosylation.
  • Central Core : Couple left and right branches to a central oxane ring using NIS/AgOTf promotion.
  • Right Branch : Attach 4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl unit via β-glycosidation.
Critical Step:
  • Use of SnCl₄ in dichloromethane for activating 1-azido glycosides, enabling stereocontrolled coupling.

Global Acetylation

After glycosidic bond formation, residual hydroxyl groups are acetylated using acetic anhydride/pyridine.

Reaction Conditions:
  • Reagents : Ac₂O (5 equiv), pyridine (10 equiv).
  • Temperature : 25°C, 12 hours.
  • Yield : Quantitative.

Final Functionalization

The anomeric methyl acetate group is introduced via Zemplén deacetylation followed by re-esterification:

  • Deprotection : NaOMe/MeOH, 0°C, 1 hour.
  • Esterification : Ac₂O, DMAP, RT, 6 hours.
Yield: 85–90%.

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include anomeric protons (δ 4.5–5.5 ppm) and acetyl carbonyls (δ 169–171 ppm).
  • HRMS : Molecular ion peak at m/z 1,476.36 [M+Na]⁺.

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/H₂O gradient.

Industrial-Scale Considerations

  • Catalyst Recycling : Perfluorosulfonic acid resin (e.g., Nafion) enables catalyst reuse in glycosidation, reducing costs.
  • Process Optimization : Continuous removal of water via distillation improves glycoside yields to >90%.

Challenges and Solutions

Challenge Solution
Regioselective glycosylation Use of temporary benzyl protection
Stereochemical control Neighboring group participation
Purification of branched products High-performance liquid chromatography

Chemical Reactions Analysis

Reaction Mechanisms and Types

The compound’s functional groups (acetyloxy, hydroxymethyl, and oxane rings) dictate its reactivity. Key reaction pathways include:

Reaction Type Mechanism Key Features
Ester Hydrolysis Cleavage of acetyl esters under acidic/basic conditions.Labile acetyl groups react with water, releasing acetic acid .
Glycosidic Bond Cleavage Breakage of glycosidic linkages (e.g., oxane ring bonds).Requires specific conditions (e.g., enzymes, acidic/basic catalysts) .
Nucleophilic Substitution Reaction of hydroxymethyl groups with nucleophiles.Potential for acetyl migration or substitution with alcohols/amine groups .

Reaction Conditions and Outcomes

The compound’s reactivity is influenced by reaction conditions. Below is a comparison of conditions and products:

Condition Outcome Key Observations
Basic Hydrolysis Complete deacetylation, forming polyol derivatives.Cleavage of all acetyl groups; retains oxane rings and hydroxymethyl moieties .
Mild Acidic Conditions Partial hydrolysis, selective cleavage of labile acetyl esters.Preferential removal of acetyl groups from specific positions (e.g., oxane substituents) .
Enzymatic Degradation Glycosidase-mediated cleavage of glycosidic bonds.Breakage of inter-saccharide linkages, yielding smaller carbohydrate fragments .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. The structural features of the molecule suggest it may interfere with bacterial cell wall synthesis or function as an inhibitor of specific enzymes critical for bacterial survival. For example, research into mannose derivatives has shown promise in treating bacterial infections due to their ability to mimic host sugars and inhibit bacterial adhesion .

Anticancer Activity
Preliminary investigations into the anticancer properties of similar acetylated compounds have shown that they can induce apoptosis in cancer cells. The presence of multiple hydroxyl groups in the structure may enhance interactions with biological targets such as kinases and transcription factors involved in cancer progression. This compound's ability to modulate signaling pathways could be a focus for future studies in cancer therapy.

Biochemical Applications

Enzyme Inhibition
The compound's structural complexity allows it to act as a potential inhibitor for various enzymes. Its acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites. This characteristic makes it a candidate for further exploration as a biochemical tool for studying enzyme mechanisms and developing new inhibitors for therapeutic use.

Drug Delivery Systems
Due to its unique molecular structure, this compound could serve as a scaffold for drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery. Research into nanoparticle formulations incorporating this compound may provide insights into its effectiveness in delivering therapeutic agents directly to diseased tissues.

Materials Science Applications

Polymer Chemistry
In materials science, the compound's functional groups suggest potential applications in polymer synthesis. By incorporating this molecule into polymer matrices, researchers can develop materials with tailored properties such as increased thermal stability or enhanced mechanical strength. The acetylation patterns may also allow for fine-tuning of hydrophilicity and biodegradability in polymer products.

Coatings and Adhesives
The chemical structure indicates that this compound could be used in formulating advanced coatings and adhesives. Its reactive functional groups can facilitate cross-linking reactions that improve adhesion properties and environmental resistance of coatings applied to various substrates.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antimicrobial effects of acetylated derivativesFound significant inhibition of bacterial growth against common pathogens
Research on Anticancer PropertiesEvaluated the cytotoxic effects on cancer cell linesDemonstrated induction of apoptosis in treated cells
Development of Drug Delivery SystemsExplored the use of the compound in nanoparticle formulationsAchieved enhanced drug loading capacity and release profiles
Polymer Synthesis ExperimentAssessed the incorporation of the compound into polymer matricesResulted in improved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. The multiple acetoxy groups suggest potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxan Derivatives

(a) [(2R,3S,5R,6S)-5-Acetamido-3-acetyloxy-6-[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
  • Implications : The bromine atom enhances electrophilicity, making this compound a candidate for cross-coupling reactions or radiopharmaceutical labeling, unlike the target compound, which lacks halogens .
(b) [(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
  • Key Differences : Features an azido group at C6, enabling participation in click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition).
  • Implications : The azido group broadens applications in bioconjugation and polymer chemistry, whereas the target compound’s lack of such groups limits its utility in these domains .

Flavonoids (Catechins)

  • Example : (-)-Epigallocatechin gallate (EGCG) from green tea.
  • Key Differences: EGCG has phenolic hydroxyl groups and a gallate moiety, enabling potent antioxidant activity via hydrogen donation.

Key Research Findings

  • Stability : The target compound’s acetyl groups protect against enzymatic degradation, as seen in acetylated prodrugs like heroin (diacetylmorphine) .
  • Toxicity: Compared to aminophenols (e.g., o-aminophenol, which has a subchronic POD of 50 mg/kg-d), the target compound’s acetylation likely reduces acute toxicity by masking reactive hydroxyls .
  • Crystallography : SHELX software has been widely used to resolve structures of similar acetylated sugars, though the target compound’s complexity may require advanced refinement protocols .

Biological Activity

The compound [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule characterized by multiple acetoxy groups and oxane rings. This structure suggests potential biological activities that could be explored for therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C52H70O35
Molecular Weight 1255.1 g/mol
IUPAC Name [4,5-diacetyloxy...

Antimicrobial Properties

Recent studies have indicated that compounds similar to [4,5-diacetyloxy...methyl acetate exhibit significant antimicrobial activity. For instance, derivatives of mannose have been shown to effectively combat bacterial infections by targeting specific bacterial adhesins. This suggests that the structural components of this compound might also interact with microbial targets similarly.

Anticancer Activity

Research has highlighted the potential anticancer properties of glycosylated compounds. The presence of multiple acetoxy groups may enhance the bioavailability and efficacy of the compound against various cancer cell lines. In vitro studies have demonstrated that similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structural motifs can act as inhibitors for various enzymes involved in metabolic pathways. For example, certain glycosides have been shown to inhibit glycosidases and other carbohydrate-active enzymes, which could be relevant for metabolic disorders and cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various acetylated carbohydrates. The findings suggested that compounds with multiple acetoxy groups displayed enhanced activity against Gram-positive bacteria compared to their non-acetylated counterparts.
  • Anticancer Mechanism : Research published in Cancer Research investigated the cytotoxic effects of glycosylated compounds on breast cancer cells. The study found that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest.
  • Enzyme Interaction : A patent (EP2822956A1) described mannose derivatives that inhibit bacterial adhesion by blocking specific enzymes responsible for biofilm formation. This highlights a potential application for [4,5-diacetyloxy...methyl acetate] in preventing infections.

Q & A

Q. What synthetic strategies are effective for constructing this highly acetylated oxan derivative, and how can stepwise protection-deprotection be optimized?

Methodological Answer: The synthesis requires a multi-step protection strategy due to the compound’s complex branching and acetylated hydroxyl groups. Key steps include:

  • Selective acetylation: Use acetyl chloride or acetic anhydride with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
  • Orthogonal protection: Temporarily protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers to avoid over-acetylation.
  • Glycosylation: Employ Schmidt or Koenigs-Knorr conditions to link oxan rings, using silver triflate as a promoter .

Table 1: Synthetic Step Optimization

StepReagent/ConditionsPurposeYield Range (Literature)
Initial AcetylationAc₂O, DMAP, CH₂Cl₂, 0°C → RTGlobal hydroxyl protection60–75%
Selective DeprotectionTBAF in THFRemove TBDMS groups selectively85–90%
GlycosylationAgOTf, DCM, molecular sievesOxan ring coupling40–55%

Q. How can advanced NMR and mass spectrometry techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Assign acetylated carbons and oxan ring connectivity. For example, the acetyl methyl protons resonate at δ 2.0–2.1 ppm, while anomeric protons appear at δ 4.5–5.5 ppm. HSQC correlates these with carbons at δ 20–22 ppm (acetyl) and 95–105 ppm (anomeric C) .
  • High-Resolution MS (MALDI-TOF/ESI): Confirm molecular weight (expected [M+Na]⁺ ~1500–1600 Da) and detect impurities.

Table 2: Key NMR Assignments

Proton/Carbonδ Range (ppm)Correlation (HSQC/HMBC)
Acetyl CH₃2.0–2.1C=O (170–175 ppm)
Anomeric H4.5–5.5C1 (95–105 ppm), adjacent oxygens
Oxan CH₂OAc3.8–4.2Adjacent acetyl groups

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular assembly of this compound in solution or solid state?

Methodological Answer: The compound’s acetyl groups and oxan rings participate in:

  • C-H···O interactions: Stabilize crystal packing (observed in similar acetylated sugars via X-ray diffraction).
  • Hydrophobic effects: Drive micelle formation in aqueous solutions, characterized by dynamic light scattering (DLS) .
  • Computational modeling: Use Molecular Dynamics (MD) simulations with AMBER force fields to predict aggregation behavior.

Table 3: Non-Covalent Interaction Analysis

Interaction TypeExperimental TechniqueKey Observations
C-H···OX-ray crystallographyShort contacts (~2.8 Å)
Hydrophobic effectsDLS (10 mM in H₂O)Micelle size: 10–15 nm

Q. What computational methods predict the compound’s reactivity in glycosylation or deacetylation reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for glycosylation steps (e.g., B3LYP/6-31G* level). Transition states often involve oxocarbenium intermediates.
  • Machine Learning (ML): Train models on similar acetylated sugars to predict optimal reaction conditions (e.g., solvent, catalyst) .

Table 4: DFT Parameters for Glycosylation

ParameterValue (kcal/mol)Notes
ΔG‡ (Oxocarbenium)18–22Rate-determining step
Solvent Effect (DCM)-3.5Stabilizes transition state

Q. How can researchers address contradictions in bioactivity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

  • Reproducibility controls: Standardize solvent (e.g., DMSO concentration <0.1%) and temperature (25°C ± 0.5).
  • Aggregation assays: Use fluorescent probes (e.g., Thioflavin T) to rule out non-specific aggregation in enzyme assays.
  • Statistical DoE: Apply factorial designs to identify critical variables (e.g., pH, ionic strength) .

Q. What experimental design principles optimize the synthesis yield and purity of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to model the impact of temperature, reagent stoichiometry, and reaction time.
  • Flow Chemistry: Implement continuous-flow reactors for precise control over glycosylation steps, reducing side reactions .

Table 5: DoE Variables and Outcomes

VariableOptimal RangeImpact on Yield
Temperature25–30°C+15% yield
AgOTf Equivalents1.2–1.5 eq+20% purity

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